2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyridazine class, characterized by a fused heterocyclic core with a 3-chlorophenyl substituent at position 1, a methyl group at position 4, and a furan-2-ylmethyl acetamide side chain at position 4. The acetamide side chain is likely introduced via N-alkylation or condensation reactions, as seen in other pyrazolo derivatives () .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O3/c1-12-16-10-22-25(14-5-2-4-13(20)8-14)18(16)19(27)24(23-12)11-17(26)21-9-15-6-3-7-28-15/h2-8,10H,9,11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNSFANPZLNQSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC(=CC=C3)Cl)CC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway. It is considered an attractive therapeutic target for treating multiple inflammatory diseases.
Mode of Action
It is believed to act as aRIPK1 inhibitor . By inhibiting RIPK1, the compound can potentially disrupt the necroptosis signaling pathway, thereby alleviating inflammation.
Biochemical Pathways
The compound affects the necroptosis signaling pathway by inhibiting RIPK1. Necroptosis is a form of programmed cell death that is associated with inflammation. By disrupting this pathway, the compound may help to reduce inflammation and its associated symptoms.
Result of Action
The inhibition of RIPK1 by this compound can disrupt the necroptosis signaling pathway. This disruption may lead to a reduction in inflammation, potentially providing relief from symptoms associated with inflammatory diseases.
Biological Activity
The compound 2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide is a member of the pyrazole derivative family, known for its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 317.73 g/mol
- CAS Number : 955800-35-8
The primary biological activity of this compound is attributed to its interaction with Receptor-interacting protein kinase 1 (RIPK1) . By inhibiting RIPK1, the compound affects the necroptosis signaling pathway, which is a form of programmed cell death that can occur when apoptosis is inhibited. The inhibition of RIPK1 has implications for reducing necroptosis and potentially alleviating symptoms in various inflammatory diseases.
Biological Activity Overview
The compound has been studied for its potential anticancer and anti-inflammatory properties. Notable findings include:
-
Anticancer Activity :
- In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer).
- IC50 values indicating potency against cancer cells have been reported as low as 0.01 µM in certain derivatives, highlighting the compound's effectiveness in inhibiting cell proliferation through apoptosis pathways .
-
Anti-inflammatory Effects :
- Animal model studies indicate that related pyrazole derivatives significantly reduce paw edema compared to control groups, suggesting their potential use as anti-inflammatory agents.
Study on MCF7 Cell Line
A derivative similar to the target compound was tested against MCF7 cells with the following results:
- IC50 Value : 0.01 µM
- Mechanism : Induced apoptosis via mitochondrial pathways.
In Vivo Anti-inflammatory Effects
In vivo studies showed:
- Significant reductions in inflammation markers in treated animal models.
Data Table of Biological Activities
| Activity Type | Cell Line/Model | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF7 | 0.01 | Induction of apoptosis |
| Anticancer | HCT116 | 6.90 | Cytotoxicity via RIPK1 inhibition |
| Anti-inflammatory | Animal Model | N/A | Reduction in paw edema |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the pyridazine core and the acetamide side chain. Key comparisons are outlined below:
Substituent Effects on Physicochemical Properties
- Melting Points: Higher melting points in 4g and 4h (221–233°C) suggest increased crystallinity due to electron-withdrawing groups (CF₃, NO₂) enhancing intermolecular dipole interactions .
- IR Spectroscopy : The C=O stretch in 4h (1668 cm⁻¹) is redshifted compared to 4g (1682 cm⁻¹), reflecting stronger electron-withdrawing effects of the nitro group reducing carbonyl polarization .
- NMR Trends : Methyl groups (δ 1.83–1.88 ppm) and NH protons (δ 10.07–10.13 ppm) are consistent across analogs, indicating minimal electronic perturbation from core substituents. However, regions A (positions 39–44) and B (positions 29–36) in the target compound’s analogs show chemical shift deviations, suggesting localized electronic changes due to substituent placement .
Impact of Side-Chain Heterocycles
The furan-2-ylmethyl group in the target compound contrasts with the 4-CF₃Ph (in 4g) and 4-NO₂Ph (in 4h) moieties. Furan’s electron-rich oxygen atom may enhance solubility in polar solvents compared to aromatic fluorinated or nitro groups. Additionally, furan’s planar structure could facilitate π-π stacking interactions in biological targets, whereas CF₃ and NO₂ groups prioritize hydrophobic or charge-transfer interactions .
Key Research Findings
Structural Stability : NMR data () confirm that pyrazolo[3,4-d]pyridazine cores maintain consistent chemical environments across analogs, with substituent-induced shifts localized to specific regions (A/B). This stability suggests the core is a robust scaffold for functionalization .
Bioactivity Implications: Electron-withdrawing groups (e.g., CF₃, NO₂) in 4g and 4h may enhance binding to hydrophobic enzyme pockets, while the furan group in the target compound could improve pharmacokinetic properties like metabolic stability .
Synthetic Scalability : The use of acetic acid as a solvent and straightforward purification (e.g., filtration, drying) indicates scalable protocols for analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
